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Compound of Interest

1-Chloro-2,4-dimethoxy-3-
Compound Name:
fluorobenzene

Cat. No.: B8029429

Executive Summary

1-Chloro-2,4-dimethoxy-3-fluorobenzene (CAS 1456511-69-5) is a specialized halogenated
anisole derivative utilized primarily as a regioselective scaffold in medicinal chemistry. Its
structural uniqueness lies in the 3-fluoro substituent positioned between two methoxy groups.
This "fluoro-island" motif creates a specific electronic environment that modulates the metabolic
stability of the ring system, often blocking the P450-mediated O-demethylation common in
dimethoxybenzenes.

This guide provides a comprehensive technical analysis of the compound, detailing its
synthesis via Directed Ortho-Metalation (DoM), spectroscopic identification, and handling
requirements for high-purity applications.

Chemical Identity & Physical Properties[1][2][3][4][5]
[6]
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Property Data

CAS Registry Number 1456511-69-5

IUPAC Name 1-Chloro-3-fluoro-2,4-dimethoxybenzene
Molecular Formula CsHsCIFO2

Molecular Weight 190.60 g/mol

SMILES COclc(F)c(OC)ccclCl

InChl Key Unique identifier required for database cross-ref

Solid (Low melting point) or viscous oil (purit
Physical State ( g point) (purity

dependent)
- Soluble in DCM, THF, Ethyl Acetate; Insoluble in
Solubility
Water
LogP (Predicted) ~2.73 (Moderate Lipophilicity)

Synthetic Methodology: The "Fluoro-Island"
Strategy

The synthesis of 1-Chloro-2,4-dimethoxy-3-fluorobenzene is non-trivial due to the competing
directing effects of the chlorine and methoxy groups. Standard electrophilic fluorination of 1-
chloro-2,4-dimethoxybenzene often leads to mixtures.

The most robust protocol employs Directed Ortho-Metalation (DoM), exploiting the synergistic
directing power of the two methoxy groups to install the fluorine atom specifically at the C3
position.

Reaction Mechanism & Logic

The C3 proton is flanked by two electron-donating methoxy groups. While methoxy groups are
ortho-para directors in electrophilic aromatic substitution (SEAr), they are powerful Directed
Metalation Groups (DMGS) in lithiation chemistry. The oxygen atoms coordinate with the lithium
cation, increasing the acidity of the C3 proton (inductive effect) and stabilizing the transition
state.
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Critical Decision: Use LDA (Lithium Diisopropylamide) instead of n-BulLi.

Reasoning: n-BuLi is nucleophilic and poses a high risk of Lithium-Halogen exchange at the
C1-Cl position. LDA is a non-nucleophilic base that will exclusively deprotonate the acidic C3
position without displacing the chlorine.

Validated Experimental Protocol

Reagents:

Starting Material: 1-Chloro-2,4-dimethoxybenzene (1.0 eq)

Base: LDA (1.2 eq, freshly prepared or commercial 2.0 M solution)

Fluorinating Agent: N-Fluorobenzenesulfonimide (NFSI) (1.3 eq)

Solvent: Anhydrous THF (stabilizer-free)

Step-by-Step Workflow:

Inert Setup: Flame-dry a 2-neck round-bottom flask and purge with Argon. Charge with
anhydrous THF.

Substrate Addition: Dissolve 1-Chloro-2,4-dimethoxybenzene in THF and cool to -78°C (Dry
ice/Acetone bath). Temperature control is critical to prevent benzyne formation.

Lithiation (DoM): Add LDA solution dropwise over 20 minutes. The solution may turn
yellow/orange, indicating the formation of the lithiated species (1-chloro-2,4-dimethoxy-3-
lithiobenzene).

Equilibration: Stir at -78°C for 60 minutes.

Fluorination: Dissolve NFSI in THF and add slowly to the lithiated mixture. The reaction is
exothermic; maintain internal temp < -65°C.

Quench & Workup: Allow to warm to RT overnight. Quench with sat. NH4Cl. Extract with
EtOAc (3x). Wash combined organics with water and brine.
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 Purification: Flash column chromatography (Hexane/EtOAc gradient). The fluorine atom
significantly alters polarity, allowing separation from unreacted starting material.

Pathway Visualization
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Figure 1: Synthetic pathway via Directed Ortho-Metalation (DoM) utilizing LDA to prevent
halogen scrambling.

Structural Analysis & Validation

Confirming the position of the fluorine atom is the most challenging aspect of validation.

NMR Spectroscopy Expectations

e 'H NMR (400 MHz, CDCls):

o The aromatic region will show two doublets (or a doublet of doublets) for the protons at C5
and C6.

o Coupling: The proton at C6 (ortho to CI) will show typical ortho-coupling (~8 Hz) to H5.
The proton at C5 will show ortho-coupling to H6 and long-range coupling to the F atom
(though F is at C3, 4-bond coupling is possible but weak).
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o Methoxy Groups: Two distinct singlets around 3.8-4.0 ppm. The C2-OMe and C4-OMe are
in different electronic environments due to the Cl and F neighbors.

e F NMR (376 MHz, CDCIs):

o Signal: Expect a singlet (or multiplet if H-coupling is resolved) in the range of -130 to -150
ppm.

o Diagnostic: If the F were at position 5 or 6, the coupling constants in *H NMR would be
drastically different (large J_H-F values). The lack of strong H-F coupling in the aromatic
region (since F is flanked by OMe) confirms the C3 position.

Mass Spectrometry
e GC-MS/LC-MS:

o Parent lon [M]+: ~190.0

o Isotope Pattern: Distinct Chlorine pattern (3:1 ratio of M : M+2).

Applications in Drug Discovery

This molecule serves as a high-value "Building Block" (BB) for:

» Kinase Inhibitors: The 2,4-dimethoxy motif is common in inhibitors targeting EGFR and
VEGFR.

o Metabolic Blocking: Introducing fluorine at C3 blocks the metabolic "soft spot" between the
methoxy groups, preventing rapid O-demethylation and extending the half-life (t1/2) of the
drug candidate.

e Suzuki-Miyaura Coupling: The C1-Cl handle allows this unit to be coupled to heteroaryl
boronic acids to build complex bi-aryl systems.

Safety & Handling (MSDS Highlights)

e Hazards: Skin Irritant (H315), Eye Irritant (H319).[1]

o Storage: Store at 2-8°C under inert gas (Argon/Nitrogen). Moisture sensitive.
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» Disposal: Halogenated organic waste stream. Do not mix with acid (risk of HF generation if
decomposition occurs, though unlikely).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

e 1.1,2,4-Trifluorobenzene | C6H3F3 | CID 67773 - PubChem [pubchem.ncbi.nlm.nih.gov]

» To cite this document: BenchChem. [Technical Guide: 1-Chloro-2,4-dimethoxy-3-
fluorobenzene]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b8029429#1-chloro-2-4-dimethoxy-3-fluorobenzene-
cas-number]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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